molecular formula C20H15N3O4 B11488563 N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11488563
M. Wt: 361.3 g/mol
InChI Key: LXQABLGYUCRKPA-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline with 2-oxo-2H-chromene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of the chromene and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H15N3O4/c1-11-9-14(18-21-12(2)27-23-18)7-8-16(11)22-19(24)15-10-13-5-3-4-6-17(13)26-20(15)25/h3-10H,1-2H3,(H,22,24)

InChI Key

LXQABLGYUCRKPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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